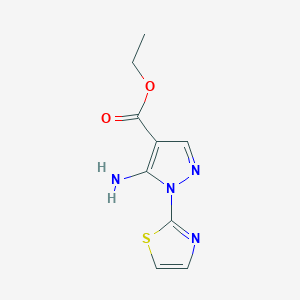

ethyl 5-amino-1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylate

Description

Ethyl 5-amino-1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylate is a pyrazole derivative characterized by a 1,3-thiazole substituent at the 1-position of the pyrazole ring and an ethyl carboxylate group at the 4-position. This compound is synthesized via condensation reactions involving hydrazine derivatives and ethoxymethylene cyanoacetate intermediates, as observed in analogous syntheses (e.g., ). The thiazole moiety introduces sulfur-containing heterocyclic properties, which may enhance electronic delocalization and influence biological activity compared to other substituents.

Properties

IUPAC Name |

ethyl 5-amino-1-(1,3-thiazol-2-yl)pyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O2S/c1-2-15-8(14)6-5-12-13(7(6)10)9-11-3-4-16-9/h3-5H,2,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REXGBNCZFZQRSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=NC=CS2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylate typically involves the reaction of 1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to yield the desired ester product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality ethyl 5-amino-1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylate.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro derivatives can be reduced back to the amino group.

Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

Substitution: Hydrolysis reactions typically use acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Amino derivatives.

Substitution: Carboxylic acid derivatives.

Scientific Research Applications

Ethyl 5-amino-1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.

Medicine: Explored for its potential anticancer and anti-inflammatory activities.

Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 5-amino-1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial cell wall synthesis. In cancer research, it is believed to induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The substituent at the 1-position of the pyrazole ring significantly impacts physicochemical properties such as melting point, solubility, and reactivity. Key analogues include:

Key Observations :

- Thiazole vs. This may enhance solubility in polar solvents .

- Thermal Stability : Thiophene-2-carbonyl analogues (e.g., compound 13 in ) exhibit high melting points (>260°C), likely due to strong intermolecular interactions from the carbonyl group. The thiazole substituent may confer similar stability but with distinct packing patterns .

Yield Comparisons :

- Thiophene-carbonyl derivatives achieve yields >95% (), while quinoline-based analogues report >80% yields ().

Structural and Crystallographic Insights

- X-ray Validation: Analogues like ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate () are structurally validated via single-crystal X-ray diffraction (R factor = 0.034), ensuring accurate bond-length and angle data. The thiazole variant would likely require similar validation using programs like SHELXL () .

- Conformational Analysis : Puckering coordinates () and ORTEP diagrams () are critical for understanding the thiazole ring’s planarity and its impact on molecular interactions.

Biological Activity

Ethyl 5-amino-1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and case studies.

Chemical Structure and Properties

Ethyl 5-amino-1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylate features a pyrazole ring substituted with an amino group and a thiazole moiety. Its molecular formula is , and it possesses significant potential in various pharmacological applications due to its unique structure.

Antimicrobial Activity

Research indicates that ethyl 5-amino-1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylate exhibits notable antimicrobial properties. Studies have shown its effectiveness against various bacterial and fungal strains. The mechanism of action is primarily attributed to its ability to inhibit bacterial cell wall synthesis, which is crucial for bacterial survival.

Table 1: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer properties. It has been shown to induce apoptosis in cancer cells by activating specific signaling pathways. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells.

Case Study: HSET Inhibition

A notable study focused on the inhibition of HSET (KIFC1), a mitotic kinesin essential for centrosome clustering in cancer cells. Ethyl 5-amino-1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylate was identified as a potent inhibitor with an IC50 value of approximately 27 nM. This inhibition led to the induction of multipolar spindle formation in centrosome-amplified cancer cells, resulting in increased cell death through aberrant cell division .

Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory effects in various models. It inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation. This property makes it a candidate for treating inflammatory diseases.

The biological activity of ethyl 5-amino-1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylate can be summarized as follows:

- Antimicrobial : Inhibition of cell wall synthesis.

- Anticancer : Induction of apoptosis and disruption of mitotic spindle formation.

- Anti-inflammatory : Suppression of pro-inflammatory cytokine production.

Research Applications

Ethyl 5-amino-1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylate serves as a valuable building block in synthetic chemistry and drug development. Its versatility allows for modifications that can enhance its biological activity or selectivity for specific targets.

Q & A

Q. What synthetic routes are commonly employed to synthesize ethyl 5-amino-1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylate?

A standard approach involves cyclocondensation reactions. For example, ethyl 2-cyano-3-ethoxyacrylate can react with thiazole-2-hydrazide derivatives under reflux in ethanol with catalytic acetic acid. Similar methods for pyrazole-thiazole hybrids use hydrazide precursors and ethyl cyanoacrylate derivatives . Purification via column chromatography (silica gel, ethyl acetate/hexane) is typical to isolate the target compound .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Key techniques include:

- FTIR : To identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹, NH₂ bands at ~3300 cm⁻¹) .

- NMR : ¹H NMR confirms proton environments (e.g., pyrazole C-H at δ 7.5–8.5 ppm; thiazole protons at δ 7.0–7.5 ppm). ¹³C NMR verifies carbonyl (C=O at ~160 ppm) and aromatic carbons .

- X-ray crystallography : Resolves molecular geometry and intermolecular interactions, as demonstrated for related pyrazole-thiazole hybrids .

Q. What are common impurities encountered during synthesis, and how are they addressed?

By-products like unreacted hydrazides or ester hydrolysis products (e.g., carboxylic acids) may form. Recrystallization (ethanol/water) or column chromatography (gradient elution with ethyl acetate/hexane) effectively removes these impurities .

Advanced Research Questions

Q. How can computational methods enhance structural and electronic analysis of this compound?

Density Functional Theory (DFT) optimizes molecular geometry and predicts vibrational spectra (IR), electronic transitions (UV-Vis), and NMR chemical shifts. Comparative studies between experimental and calculated data validate structural assignments, as shown for pyrazole-carboxylate derivatives . Additionally, Hirshfeld surface analysis identifies dominant intermolecular interactions (e.g., H-bonding, π-π stacking) .

Q. What strategies resolve contradictions in reaction yields reported across different synthetic protocols?

Yield discrepancies often arise from variations in:

- Catalysts : Use of Pd(PPh₃)₄ in cross-coupling steps improves efficiency .

- Solvents : Polar aprotic solvents (DMF) enhance cyclocondensation vs. ethanol, which may favor side reactions .

- Temperature : Controlled reflux (80–100°C) minimizes decomposition of thermally sensitive intermediates . Systematic optimization via Design of Experiments (DoE) is recommended.

Q. How can the solubility of this compound be optimized for biological assays?

Derivatization strategies include:

- Ester hydrolysis : Convert the ethyl ester to a carboxylate (using NaOH/EtOH), improving aqueous solubility .

- Salt formation : React with HCl or sodium bicarbonate to form water-soluble salts.

- Co-solvent systems : Use DMSO/PBS mixtures (e.g., 10% DMSO) for in vitro studies, as validated for related pyrazole derivatives .

Q. What experimental design principles apply to structure-activity relationship (SAR) studies of this compound?

Key steps:

- Analog synthesis : Modify substituents on the thiazole (e.g., chloro, methyl groups) or pyrazole (e.g., amino to nitro) to probe electronic effects .

- Bioassay panels : Test analogs against target enzymes (e.g., kinases, cyclooxygenases) using fluorescence polarization or ELISA .

- Statistical modeling : Multivariate regression correlates structural descriptors (e.g., logP, H-bond donors) with activity data .

Q. What challenges arise in crystallizing this compound for X-ray analysis, and how are they mitigated?

Challenges include poor solubility and polymorphism. Solutions:

- Solvent screening : Slow evaporation in ethanol/water (7:3 v/v) promotes single-crystal growth .

- Seeding : Introduce microcrystals from analogous compounds to nucleate growth .

- Temperature control : Crystallization at 4°C reduces thermal disorder .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the biological activity of pyrazole-thiazole hybrids?

Discrepancies may stem from:

- Assay variability : Differences in cell lines (e.g., HeLa vs. HEK293) or enzyme sources (recombinant vs. native) .

- Purity thresholds : HPLC purity >95% is critical; impurities like residual Pd can inhibit enzymes .

- Solvent artifacts : DMSO at >0.1% may interfere with fluorescence-based assays. Validate results using orthogonal methods (e.g., SPR, ITC) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.